![molecular formula C15H13N5O3 B2737811 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941990-26-7](/img/structure/B2737811.png)
2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide” is a chemical compound that has been studied for its potential inhibitory activity towards PARP-1 . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Scientific Research Applications
Antimicrobial Activity
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of pyrimidinones and oxazinones, utilizing citrazinic acid as a starting material, has demonstrated good antibacterial and antifungal activities. These compounds' activities were comparable to streptomycin and fusidic acid, indicating their potential as antimicrobial agents (Hossan et al., 2012).
Anti-inflammatory and Anticancer Activity
Pyrimidine derivatives have also been explored for their anti-inflammatory and anticancer activities. A series of compounds synthesized for this purpose showed significant activity against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Al-Sanea et al., 2020). Moreover, some derivatives have been reported to possess good anti-inflammatory activity, comparable to Prednisolone®, a reference drug (Amr et al., 2007).
Radioligand Imaging
Pyrimidine acetamides, part of the broader family to which the compound belongs, have been used in the development of selective radioligands for imaging. For instance, [18F]DPA-714, a compound within this class, has been synthesized for imaging the translocator protein (18 kDa) with PET, demonstrating the utility of pyrimidine derivatives in diagnostic imaging (Dollé et al., 2008).
Synthesis and Characterization of Heterocycles
Pyrimidine derivatives have been utilized in the synthesis of novel heterocyclic compounds, showcasing their role in the development of new materials and molecules with potential applications in various fields, including pharmaceuticals and materials science (Bondock et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c16-12(21)9-19-11-2-1-5-18-13(11)14(22)20(15(19)23)8-10-3-6-17-7-4-10/h1-7H,8-9H2,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHBZPZQRFUIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=O)N2CC(=O)N)CC3=CC=NC=C3)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2-{[(3,5-difluorophenyl)amino]methyl}phenol](/img/structure/B2737728.png)
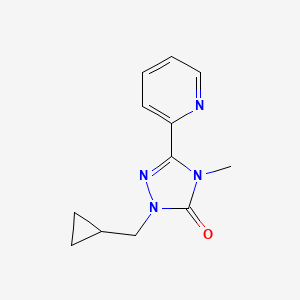
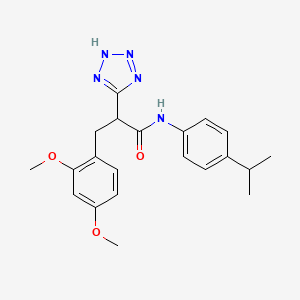
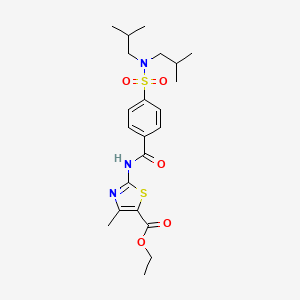

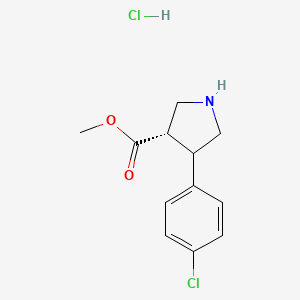
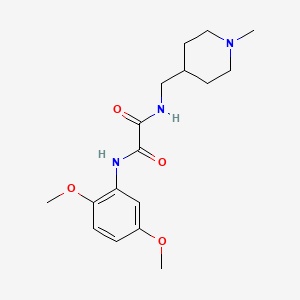

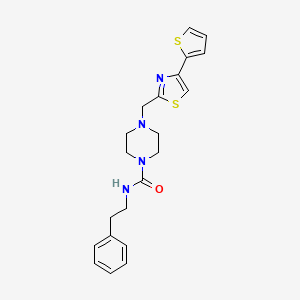
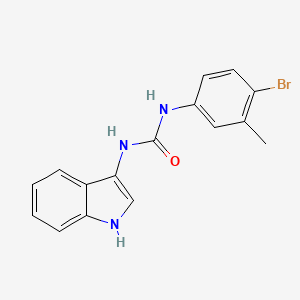
![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2737746.png)
![7-Methyl-4-quinolin-8-yloxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2737748.png)
![1-(Chloromethyl)-3-(2-methoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2737749.png)
![2-[(1R,2R)-2-aminocyclohexyl]acetic acid hydrochloride](/img/no-structure.png)
